molecular formula C18H24FNO3S2 B2746993 2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448030-09-8

2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No. B2746993
CAS RN: 1448030-09-8
M. Wt: 385.51
InChI Key: NQRPHFFHJCQCAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a chemical compound that is commonly used in scientific research. It is also known as CP-55940, and it belongs to the class of compounds known as cannabinoids. Cannabinoids are a group of compounds that are found in the cannabis plant, and they have been found to have various therapeutic effects. CP-55940 is one of the most widely studied cannabinoids, and it has been found to have a range of potential applications in scientific research.

Scientific Research Applications

Enantioselective Cycloaddition Reactions

Compounds similar to "2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone" have been utilized in asymmetric cycloaddition reactions. For instance, enantioselective [4 + 2] cycloaddition of cyclic N-sulfimines with acyclic enones or ynones provides a concise route to sulfamate-fused 2,6-disubstituted piperidin-4-ones. This method highlights the efficiency of using chiral primary amine and o-fluorobenzoic acid in promoting cycloaddition, which is crucial for the synthesis of valuable intermediates in organic synthesis and drug development (Liu et al., 2013).

Synthesis and Characterization of Novel Compounds

A variety of novel compounds incorporating the sulfonyl piperidinyl structure have been synthesized and characterized, demonstrating potential anticancer activity. These compounds include novel sulfones with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, and chromene moieties starting from 1-[4-(piperidin-1-ylsulfonyl)phenyl]-ethanone. Their structures were confirmed through elemental analysis, IR, 1H NMR, and 13C NMR, and they were evaluated for in vitro anticancer activity against the breast cancer cell line MCF7 (Bashandy et al., 2011).

Hydrogen-Bonding Patterns in Enaminones

Studies on the hydrogen-bonding patterns in enaminones related to "2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone" reveal insights into the stabilization of crystal structures. These investigations are critical for understanding the solid-state chemistry and material properties of these compounds, which can influence their applications in pharmaceuticals and materials science (Balderson et al., 2007).

Application in Carbohydrate Chemistry

The 2-[(4-fluorophenyl)sulfonyl] moiety has been used for the protection of hydroxyl groups in carbohydrate chemistry, showcasing its utility in the synthesis of glycosyl donors. This application underscores the versatility of such compounds in facilitating selective reactions in complex organic syntheses, contributing to the development of novel carbohydrates and glycoconjugates (Spjut et al., 2010).

properties

IUPAC Name

2-cyclopentylsulfanyl-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FNO3S2/c19-14-5-7-16(8-6-14)25(22,23)17-9-11-20(12-10-17)18(21)13-24-15-3-1-2-4-15/h5-8,15,17H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRPHFFHJCQCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(CC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylthio)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone

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